3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816240
InChI: InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br
Molecular Formula: C19H25BrN2O4Si
Molecular Weight: 453.4 g/mol

3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

CAS No.:

Cat. No.: VC13816240

Molecular Formula: C19H25BrN2O4Si

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione -

Specification

Molecular Formula C19H25BrN2O4Si
Molecular Weight 453.4 g/mol
IUPAC Name 3-(6-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione
Standard InChI InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3
Standard InChI Key RLFKTXUPUFMJKJ-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br
Canonical SMILES C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct structural domains:

  • Piperidine-2,6-dione backbone: A six-membered ring with two ketone groups at positions 2 and 6 .

  • 5-Bromo-1-oxoisoindolin-2-yl substituent: A bicyclic system containing a lactam (amide) and a bromine atom at position 5 .

  • SEM protecting group: A [2-(trimethylsilyl)ethoxy]methyl moiety attached to the piperidine nitrogen .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₅BrN₂O₄Si
Molecular Weight453.4 g/mol
Hydrogen Bond Acceptors4
Rotatable Bonds6
Exact Mass452.07670 Da
SMILESCSi(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C(=CC=C3)Br

Synthetic Considerations

Protection-Deprotection Strategies

The SEM group is introduced early in synthesis to shield the piperidine nitrogen during subsequent reactions. Typical protocols involve treating the free amine with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like diisopropylethylamine . This group remains stable under acidic and basic conditions but can be removed using tetrabutylammonium fluoride (TBAF) .

Bromination Patterns

The 5-bromo substitution on the isoindolinone ring likely arises from electrophilic aromatic bromination. This modification enhances molecular polarity and influences binding interactions in biological systems .

Biological Relevance and Mechanisms

Targeted Protein Degradation

Structural analogs of this compound appear in patent literature as proteolysis-targeting chimeras (PROTACs) . The piperidine-2,6-dione moiety may serve as a ligand for E3 ubiquitin ligases, while the isoindolinone component could target disease-related proteins. The SEM group improves solubility and pharmacokinetics .

Table 2: Comparative Analysis of Related Compounds

FeatureThis CompoundPROTAC Analogs
E3 Ligase BindingPotential via piperidine-dioneConfirmed (e.g., cereblon)
Target ProteinUndefinedWIZ, HIF-1α
SEM Group FunctionSolubility enhancementMetabolic stability

Future Directions

  • Mechanistic Studies: Clarify E3 ligase engagement and degradation targets using cellular models .

  • HbF Induction Assays: Test efficacy in erythroid progenitor cells from β-thalassemia patients .

  • SEM Removal Optimization: Develop selective deprotection protocols to avoid piperidine ring degradation .

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